The Tripeptide Gly-His-Lys: A Technical Guide to its Discovery, History, and Mechanism of Action
The Tripeptide Gly-His-Lys: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with a rich history of scientific investigation spanning over five decades. First identified in 1973 for its remarkable ability to rejuvenate aged liver cells, GHK, particularly in its copper-complexed form (GHK-Cu), has since been shown to possess a wide array of biological activities. These include promoting wound healing, stimulating tissue regeneration, exhibiting anti-inflammatory and antioxidant properties, and modulating the expression of numerous human genes. This technical guide provides an in-depth exploration of the discovery and history of GHK, a detailed examination of the experimental protocols used to elucidate its functions, a summary of the quantitative data supporting its efficacy, and a visualization of the key signaling pathways it modulates.
Discovery and History
The story of Gly-His-Lys (GHK) begins in 1973 with the work of Dr. Loren Pickart at the University of California, San Francisco. In a seminal study, Pickart observed that liver tissue from older patients (aged 60 to 80) exhibited a renewed capacity for protein synthesis, akin to that of younger liver tissue, when incubated in the blood of younger individuals.[1] This pivotal observation suggested the presence of a youth-promoting factor in the blood of younger subjects.
Subsequent research focused on isolating and identifying this factor from human plasma albumin.[1][2] The active component was discovered to be a small peptide, which was later identified as the tripeptide Glycyl-L-Histidyl-L-Lysine.[2] It was also found that GHK has a strong affinity for copper(II) ions, readily forming the complex GHK-Cu.[2] This copper-bound form is believed to be the primary biologically active state of the peptide.
Further studies revealed that the concentration of GHK in human plasma declines significantly with age. At age 20, the plasma level of GHK is approximately 200 ng/mL, but by the age of 60, this level drops to around 80 ng/mL.[2] This age-related decline in GHK levels has been correlated with a diminished regenerative capacity in older individuals.
The GHK sequence is also found within the alpha 2(I) chain of type I collagen and the protein SPARC (Secreted Protein Acidic and Rich in Cysteine).[2] It is hypothesized that upon tissue injury, proteolytic enzymes release GHK from these larger proteins, where it can then act as a signaling molecule to initiate tissue repair processes.[2]
Quantitative Data on Biological Effects
The biological effects of GHK-Cu have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
| Biological Effect | Experimental System | GHK-Cu Concentration | Quantitative Outcome | Citation(s) |
| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in Type I collagen production | [3] |
| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased collagen production | [1] | |
| Women (topical application) | Not specified | 70% of women showed increased collagen production | [2] | |
| Elastin (B1584352) Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased elastin production | [1] |
| Wound Healing | Rat full-thickness wounds | Not specified | 30-50% increase in wound bed capillary density | [3] |
| Rat scald wound model | Not specified | Healing time shortened to 14 days | [4] | |
| Hair Growth | Mouse model | Not specified | 25-50% increase in hair follicle diameter | [3] |
| Outer root sheath keratinocytes | 1-10 µM | 30-60% increase in proliferation | [3] | |
| Dermal papilla cells | 1-10 µM | 20-40% increase in proliferation | [3] | |
| Angiogenesis | In vitro angiogenesis assay | 0.1-1 µM | 60-90% increase in endothelial cell tubule formation | [3] |
| Chick chorioallantoic membrane assay | Not specified | 40-60% increase in vascular density | [3] |
| Gene Target | Cell/Tissue Type | GHK-Cu Concentration | Change in Expression | Citation(s) |
| MMP-1 | Human Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [1] |
| MMP-2 | Human Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [1] |
| TIMP-1 | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased mRNA expression | [1] |
| TIMP-2 | Human Dermal Fibroblasts | 1, 100 nM | Decreased mRNA expression | [5] |
| VEGF | Human Umbilical Vein Endothelial Cells | Not specified | Enhanced expression | [4] |
| FGF-2 | Human Umbilical Vein Endothelial Cells | Not specified | Enhanced expression | [4] |
| TGF-β1 | Mouse lung tissue (bleomycin-induced fibrosis) | Not specified | Reversed increase in protein and mRNA levels | [6] |
Key Experimental Protocols
Original Isolation and Bioassay (Conceptual Reconstruction based on historical accounts)
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Source Material: Human plasma albumin was the starting material from which the active factor was isolated.
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Fractionation: Standard protein purification techniques of the era, such as column chromatography, were likely employed to separate the components of the plasma albumin.
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Bioassay:
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Liver tissue slices were obtained from older human subjects.
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These tissue slices were incubated in a defined culture medium.
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Fractions obtained from the plasma albumin purification were added to the culture medium.
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Radiolabeled amino acids were added to the medium to track new protein synthesis.
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The incorporation of radioactivity into newly synthesized proteins was measured.
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Fractions that significantly increased protein synthesis in the aged liver cells were identified as containing the active factor.
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Identification: The active fraction was further purified and analyzed to determine its composition, ultimately leading to the identification of the tripeptide Gly-His-Lys.
In Vitro Wound Healing (Scratch Assay)
This widely used method assesses the effect of a substance on cell migration and proliferation, mimicking the process of wound closure.
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Cell Culture: Human dermal fibroblasts are cultured in a multi-well plate until they form a confluent monolayer.
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"Wound" Creation: A sterile pipette tip is used to create a linear scratch in the center of the cell monolayer, creating a cell-free gap.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of GHK-Cu (typically in the nanomolar to micromolar range). A control group receives medium without GHK-Cu.
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Imaging: The "wound" area is imaged at regular intervals (e.g., 0, 12, 24 hours) using a microscope.
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Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time. An increased rate of closure in the GHK-Cu treated groups compared to the control indicates a positive effect on cell migration and/or proliferation.
Collagen Synthesis Assay
This assay quantifies the production of new collagen by fibroblasts in response to a stimulus.
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Cell Culture: Human dermal fibroblasts are seeded in culture plates and allowed to adhere and grow.
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Treatment: The cells are incubated with GHK-Cu at various concentrations for a specified period (e.g., 24-48 hours).
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Collagen Staining: The cells are fixed, and a collagen-specific dye (e.g., Sirius Red) is added. This dye binds to collagen fibers.
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Quantification: The bound dye is then eluted, and the absorbance of the eluate is measured using a spectrophotometer. The absorbance is directly proportional to the amount of collagen synthesized.
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Analysis: The results from the GHK-Cu treated groups are compared to the untreated control group to determine the effect on collagen production.
Signaling Pathways and Mechanisms of Action
GHK-Cu exerts its biological effects by modulating several key signaling pathways involved in tissue regeneration and homeostasis.
Transforming Growth Factor-β (TGF-β) Pathway
GHK-Cu has been shown to upregulate the TGF-β pathway, which plays a crucial role in wound healing and extracellular matrix synthesis.[1] It is believed that GHK-Cu enhances the expression of the TGF-β receptor, making cells more responsive to this growth factor.[3] This leads to the phosphorylation and nuclear translocation of SMAD proteins (SMAD2/3), which in turn activate the transcription of genes encoding for collagen and other extracellular matrix proteins.[3]
Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
GHK-Cu plays a dual role in tissue remodeling by modulating the activity of MMPs, which are enzymes that degrade the extracellular matrix, and their inhibitors, TIMPs. At low concentrations (e.g., 0.01 nM), GHK-Cu has been shown to increase the expression of MMP-1 and MMP-2, which can help in the removal of damaged tissue.[1] Concurrently, it also increases the expression of TIMP-1, which helps to prevent excessive degradation of the extracellular matrix.[1] This balanced regulation is crucial for proper wound healing and tissue remodeling.
Angiogenesis and Vascular Endothelial Growth Factor (VEGF)
GHK-Cu promotes angiogenesis (the formation of new blood vessels), a critical process in wound healing. It has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2), two key growth factors that stimulate the proliferation and migration of endothelial cells, the cells that line blood vessels.[4]
Conclusion
The discovery of the Gly-His-Lys tripeptide over half a century ago opened a new chapter in our understanding of tissue regeneration and the aging process. From its initial identification as a "youth factor" in human plasma to its current use in advanced skincare and potential therapeutic applications, GHK has demonstrated a remarkable range of biological activities. Its ability to modulate key signaling pathways involved in wound healing, extracellular matrix remodeling, and angiogenesis underscores its importance as a key signaling molecule. The extensive body of research, supported by quantitative data from numerous studies, provides a solid foundation for the continued exploration of GHK-Cu in the fields of dermatology, regenerative medicine, and drug development. As our understanding of its complex mechanisms of action continues to grow, so too will the potential for harnessing the regenerative power of this remarkable tripeptide.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deltapeptides.com [deltapeptides.com]
- 4. marciorubin.com.br [marciorubin.com.br]
- 5. peptidesciences.com [peptidesciences.com]
- 6. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
